molecular formula C17H15N3OS B2747962 N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide CAS No. 2034603-73-9

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2747962
CAS RN: 2034603-73-9
M. Wt: 309.39
InChI Key: HFLKVSJMPLTDBA-UHFFFAOYSA-N
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Description

“N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide” is a compound that contains a thiophene moiety . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . The Paal–Knorr reaction is another method known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The compound “N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide” contains a thiophene moiety, a pyrimidine ring, and a carboxamide group, making it a complex heterocyclic compound.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives, such as the one , have a prominent role in the advancement of organic semiconductors . These materials are used in various electronic devices due to their unique properties.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can protect metal surfaces from corrosion caused by environmental factors.

Pharmaceutical Applications

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Agrochemical Applications

Thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical fields . They can be used in the development of new pesticides and herbicides.

Mechanism of Action

While the specific mechanism of action for “N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide” is not mentioned in the search results, it’s worth noting that many thiophene-based compounds exhibit a range of pharmacological effects including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The development of new potent and selective inhibitors of COX2 is a potential future direction . The detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(15-7-9-22-12-15)18-8-6-13-10-19-16(20-11-13)14-4-2-1-3-5-14/h1-5,7,9-12H,6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLKVSJMPLTDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide

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